Home > Products > Screening Compounds P31186 > Florilglutamic acid (18F)
Florilglutamic acid (18F) - 1196963-74-2

Florilglutamic acid (18F)

Catalog Number: EVT-268192
CAS Number: 1196963-74-2
Molecular Formula: C8H14FNO4
Molecular Weight: 206.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Florilglutamic acid F-18 is under investigation in clinical trial NCT02370563 (PET Imaging of Intracranial Cancers With 18F-FSPG).
Fluorine F 18 Florilglutamic Acid is a radioconjugate composed of the radionuclide fluorine F 18 conjugated to the florilglutamic acid that targets the cystine/glutamate transporter protein (xCT or SLC7A11), which is a subunit of the transport system xc(-), with potential imaging activity upon positron emission tomography (PET). Upon intravenous administration, fluorine F 18 florilglutamic acid specifically binds to xCT and is subsequently taken up by the cell via xc(-). Upon uptake, xc(-) activity can be assessed and tumor cells can be detected and imaged by PET. System xc(-), a sodium-independent, heterodimeric transporter, mediates the cellular uptake of cystine in exchange for intracellular glutamate at the plasma membrane; although, it will take up glutamate as well. Xc(-) shows increased activity in certain tumor cells compared to normal, healthy cells due to increased metabolic activity in tumor cells; it plays a key role in tumor cell proliferation, progression and chemoresistance as well as in the management of oxidative stress.
Overview

Florilglutamic acid (18F), also known as 4-(3-[18F]fluoropropyl)-L-glutamic acid, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is particularly valuable for assessing the activity of the system xC− transporter, which is often upregulated in various cancers. This compound plays a significant role in the detection and evaluation of tumors, including pancreatic ductal adenocarcinoma and hepatocellular carcinoma.

Source and Classification

Florilglutamic acid (18F) is classified as a radiotracer and is produced through the fluorination of glutamic acid derivatives. The radioactive isotope fluorine-18 is utilized due to its favorable half-life of approximately 110 minutes, which allows for effective imaging within a clinically relevant timeframe. The production of this compound typically occurs in specialized facilities adhering to good manufacturing practices to ensure safety and efficacy for clinical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of florilglutamic acid (18F) involves several key steps:

  1. Production of Fluorine-18: Fluorine-18 is generated by irradiating enriched oxygen-18 water using a cyclotron, leading to the nuclear reaction 18O(p,n)18F^{18}O(p,n)^{18}F .
  2. Automated Synthesis: The radiolabeling process is carried out using automated synthesis modules such as GE TRACERlab™ FXFN and FASTlab™, enabling high-throughput production under controlled conditions .
  3. Chemical Reaction Steps:
    • The fluorine-18 is trapped and eluted from a preconditioned cartridge.
    • A precursor compound, di-tert-butyl-(2S,4S)-2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate, is added to facilitate the nucleophilic substitution reaction where fluorine-18 replaces a leaving group .
    • The reaction conditions include heating at 105 °C to promote substitution, followed by hydrolysis and purification steps to yield the final product .

Quality Control

Quality control measures are implemented throughout the synthesis process to ensure that the final product meets the required purity standards (>95%) and is sterile for clinical applications .

Molecular Structure Analysis

Florilglutamic acid (18F) has a complex molecular structure characterized by its fluorinated side chain. The structural formula can be represented as:

C12H14F1N1O4C_{12}H_{14}F_{1}N_{1}O_{4}

Data

  • Molecular Weight: Approximately 253.25 g/mol
  • Melting Point: Not specified in available literature but typically evaluated during synthesis.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in synthesizing florilglutamic acid (18F) is the nucleophilic substitution where fluorine-18 replaces a sulfonate leaving group on the precursor compound. This reaction can be summarized as follows:

  1. Formation of Fluorinated Product:
    Precursor+18FFlorilglutamic acid 18F +By products\text{Precursor}+^{18}F\rightarrow \text{Florilglutamic acid 18F }+\text{By products}
  2. Subsequent Hydrolysis: Following the initial reaction, hydrolysis occurs to yield the carboxylic acid functional groups necessary for biological activity.
  3. Purification Steps: The product undergoes solid-phase extraction and filtration to remove impurities and ensure sterility .
Mechanism of Action

Florilglutamic acid (18F) functions primarily through its interaction with the system xC− transporter, which is responsible for the uptake of cysteine and glutamate in cells. In cancerous tissues, this transporter is often overexpressed, allowing florilglutamic acid (18F) to accumulate preferentially in tumors.

Process and Data

  • Uptake Mechanism: The uptake mechanism involves active transport mediated by the system xC− transporter, leading to increased retention of florilglutamic acid (18F) in malignant cells.
  • Imaging Application: This accumulation can be visualized using PET imaging, providing critical information about tumor metabolism and viability .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a sterile solution ready for injection.
  • pH Level: The formulated solution generally has a pH between 6.5 and 7.5.

Chemical Properties

  • Stability: Florilglutamic acid (18F) exhibits stability under controlled conditions with no significant radiolysis observed within eight hours post-synthesis .
  • Solubility: Soluble in aqueous solutions, which facilitates its use in intravenous administration.
Applications

Florilglutamic acid (18F) has several scientific applications:

  1. Cancer Imaging: It is primarily used for PET imaging in various cancers, including pancreatic ductal adenocarcinoma and hepatocellular carcinoma .
  2. Research Tool: Its ability to measure system xC− transporter activity makes it valuable in research settings for studying tumor biology and treatment responses.
  3. Clinical Trials: Florilglutamic acid (18F) has been utilized in clinical trials to evaluate its efficacy in detecting metastasis and assessing treatment outcomes in patients with different cancer types .
Introduction to Glutamine Metabolism in Oncologic Imaging

Role of Glutaminolysis in Tumor Microenvironments

Within the tumor microenvironment (TME), glutamine metabolism creates a dynamic metabolic competition between cancer cells and immune cells. Cancer cells upregulate glutamine transporters (e.g., SLC1A5/ASCT2, SLC7A5/LAT1, SLC6A14) to increase glutamine uptake, while simultaneously depleting extracellular glutamine pools essential for immune cell function [6]. T cells and natural killer (NK) cells require glutamine for activation, proliferation, and cytokine production, creating a nutrient tug-of-war that favors tumor immune evasion [6]. Additionally, cancer-associated fibroblasts (CAFs) can secrete glutamine to further support tumor growth, establishing a metabolic symbiosis within the TME [2]. This dependency is exploitable through molecular imaging, as glutamine-avid tumors demonstrate significantly increased uptake of radiolabeled glutamine analogs compared to normal tissues.

Table 1: Glutamine-Dependent Cancers and Associated Metabolic Drivers

Cancer TypeGenetic/Metabolic AlterationsKey Glutamine Transporters
GlioblastomaPTEN loss, PDGFRA amplification, IDH1 mutationsSLC1A5, SLC7A5
Triple-Negative Breast CancerMYC amplification, GLS1 overexpressionSLC1A5, SLC6A14
Hepatocellular CarcinomaxC− transporter overexpressionSLC7A11
Renal Cell CarcinomaVHL loss, HIF accumulation, reductive carboxylationSLC1A5, SLC7A5
Multiple MyelomaASCT2 dependency, glutamine anaplerosisSLC1A5

Limitations of 18F-FDG PET in Glutamine-Dependent Cancers

Despite the widespread use of ²⁸F-fluorodeoxyglucose ([¹⁸F]FDG) PET in oncology, this glucose analog exhibits significant limitations in glutamine-dependent malignancies. The fundamental issue lies in the inherent metabolic heterogeneity of tumors: cancers reliant on glutaminolysis rather than glycolysis often show low [¹⁸F]FDG avidity [1] [4]. For instance, gliomas exhibit minimal [¹⁸F]FDG uptake against a high physiological background in the brain, resulting in poor tumor-to-background ratios (typically ~1:1) that preclude accurate delineation [1]. Similarly, well-differentiated hepatocellular carcinomas (HCC) and certain papillary thyroid cancers demonstrate suboptimal [¹⁸F]FDG sensitivity (50-60%) due to preserved expression of glucose-metabolizing enzymes and lower glycolytic rates [4] [5].

Moreover, [¹⁸F]FDG PET suffers from false positives in inflammatory conditions and post-therapeutic settings, as activated macrophages and reparative tissues exhibit high glycolytic activity indistinguishable from malignancy [1] [5]. This limitation is particularly problematic for treatment response assessment, where radiation-induced inflammation can mimic residual disease. In head-to-head comparisons, [¹⁸F]FDG detected only 60% of HCC lesions visualized by glutamine-based tracers, highlighting its inadequacy for glutaminolytic tumors [5].

Rationale for Developing 18F-Labeled Glutamine Analogs

The unmet need for imaging glutamine metabolism spurred development of ¹⁸F-labeled glutamine analogs, primarily florilglutamic acid ([¹⁸F]FSPG) and 4-¹⁸F-(2S,4R)-fluoroglutamine ([¹⁸F]FGln). These tracers address three critical gaps in oncologic imaging:

  • Metabolic Specificity: Unlike [¹⁸F]FDG, [¹⁸F]FGln exploits cancer-specific glutamine transporters (e.g., ASCT2) and demonstrates minimal metabolism beyond glutamate conversion (<9% in tumors), making it a specific biomarker of glutamine pool size [1] [3]. In gliomas, it achieves tumor-to-background ratios of 4-6:1, enabling clear tumor delineation [1].
  • Therapeutic Monitoring: Glutaminolysis-targeted therapies (e.g., GLS inhibitors like CB-839) induce rapid increases in intracellular glutamine pools, detectable via [¹⁸F]FGln PET before morphological changes occur. In triple-negative breast cancer (TNBC) models, CB-839 treatment increased tumor-to-blood ratios of [¹⁸F]FGln by 60-80%, correlating with pharmacodynamic inhibition of GLS (R²=0.71) [3].
  • Immune Microenvironment Assessment: [¹⁸F]FSPG, which enters cells via the xC⁻ transporter (SLC7A11), visualizes tumors with altered redox homeostasis. HCC lesions overexpressing xC⁻ show 75% detection rates with [¹⁸F]FSPG PET, significantly outperforming [¹¹C]acetate in tumor-to-liver contrast [5].

Table 2: Comparative Performance of Glutamine-Based PET Tracers

TracerMechanismTarget CancersDetection RateKey Advantages
[¹⁸F]FGlnASCT2 transport, glutamine analogGliomas, Myeloma, TNBC85-90% (preclinical)Low brain background, tracks glutamine pools
[¹⁸F]FSPGxC⁻ transporter substrateHCC, NSCLC, Pancreatic Cancer75% (clinical HCC)High T/L ratio, redox sensing
[¹⁸F]FDGGLUT transport, hexokinase phosphorylationLymphoma, Lung Cancer50-70% (HCC/glioma)Widely available
[¹¹C]AcetateFatty acid synthesisWell-differentiated HCC, Prostate Cancer70% (HCC)Complementary to FDG

The molecular design of these tracers overcomes earlier limitations of natural glutamine radiolabeling: ¹⁸F substitution at the C4 position ([¹⁸F]FGln) or fluoropropyl conjugation ([¹⁸F]FSPG) prevents rapid metabolic degradation while preserving transporter affinity [1] [5] [7]. Clinical translation is evidenced by human studies where [¹⁸F]FGln showed high tumor-to-background ratios in progressive gliomas, while [¹⁸F]FSPG identified HCC lesions missed by MRI enhancement patterns [1] [5].

Table 3: Molecular Mechanisms Underlying Tracer Resistance and Solutions

Resistance MechanismImpact on Tracer UptakePotential Solutions
Transporter plasticity (e.g., LAT1 upregulation)Reduced ASCT2-dependent [¹⁸F]FGln accumulationMulti-transporter tracers
Metabolic bypass via transaminasesSustained glutamate productionCombined GOT/GPT inhibition
N-acetyl-aspartyl-glutamate (NAAG) utilizationAlternative glutamate sourceNAAG peptidase inhibitors
Tumor-associated acidosisAltered SLC1A5 affinitypH-modulating nanoparticles
Immune cell-derived ammoniaMicroenvironmental detoxificationCarbonic anhydrase IX inhibitors

The future clinical utility lies in precision metabolic phenotyping—identifying tumors amenable to glutaminolysis inhibition and monitoring early therapeutic efficacy. Ongoing research focuses on overcoming tracer resistance mechanisms, including transporter plasticity (e.g., compensatory SLC7A5 upregulation) and metabolic bypass pathways via transaminases [2] [6]. Dual-tracer approaches combining [¹⁸F]FDG with glutamine analogs may comprehensively map tumor metabolic heterogeneity, guiding personalized therapy targeting both glycolysis and glutaminolysis [8].

Properties

CAS Number

1196963-74-2

Product Name

Florilglutamic acid (18F)

IUPAC Name

(2S,4S)-2-amino-4-(3-(18F)fluoranylpropyl)pentanedioic acid

Molecular Formula

C8H14FNO4

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C8H14FNO4/c9-3-1-2-5(7(11)12)4-6(10)8(13)14/h5-6H,1-4,10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1/i9-1

InChI Key

MKDNDKMECWBLOF-XUCPOOORSA-N

SMILES

N[C@@H](C[C@H](CCC[18F])C(O)=O)C(O)=O

Solubility

Soluble in DMSO

Synonyms

Florilglutamic acid (18F); Florilglutamic acid f-18; Florilglutamic acid ((Sup 18)f); Florilglutamic acid (18-f);

Canonical SMILES

C(CC(CC(C(=O)O)N)C(=O)O)CF

Isomeric SMILES

C(C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.